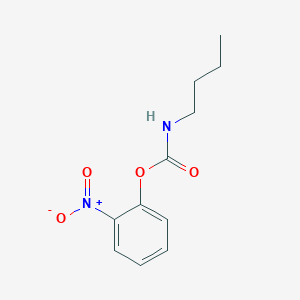
Carbamic acid, butyl-, nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, butyl-, nitrophenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, nitrophenyl ester can be synthesized through several methods. One common approach involves the reaction of butyl isocyanate with nitrophenol in the presence of a base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as dichloromethane. The reaction mechanism involves the nucleophilic attack of the nitrophenol on the isocyanate group, leading to the formation of the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as tertiary amines, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, butyl-, nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce butyl carbamate and nitrophenol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbamate derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butyl carbamate and nitrophenol.
Oxidation: Nitro and carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, butyl-, nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of carbamic acid, butyl-, nitrophenyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site. The nitrophenyl group acts as a leaving group, allowing the carbamate moiety to form a stable bond with the enzyme. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial in nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, nitrophenyl ester
- Carbamic acid, ethyl-, nitrophenyl ester
- Carbamic acid, propyl-, nitrophenyl ester
Uniqueness
Carbamic acid, butyl-, nitrophenyl ester is unique due to its specific butyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in different fields.
Propiedades
Número CAS |
143128-97-6 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(2-nitrophenyl) N-butylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-7-5-4-6-9(10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
Clave InChI |
FPGPJURMMUYMCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
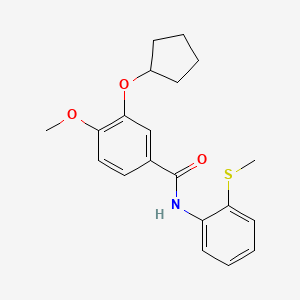
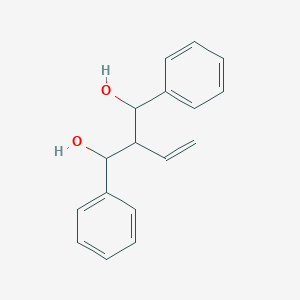
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
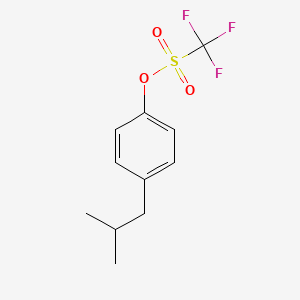
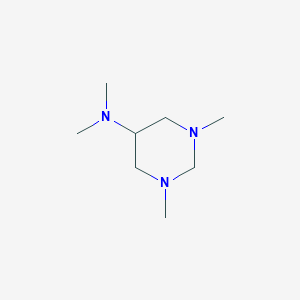
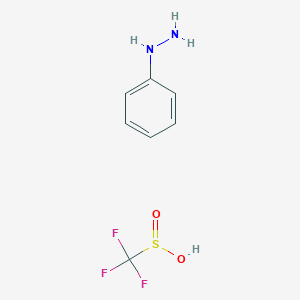
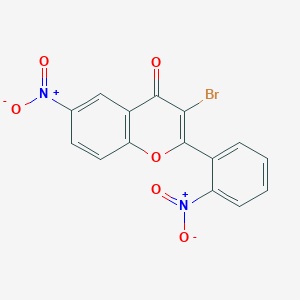
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)

![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
